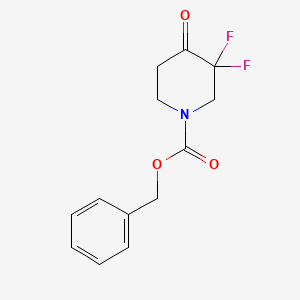

Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

説明

Molecular Structure Analysis

The InChI code for Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is1S/C13H13F2NO3/c14-13(15)9-16(7-6-11(13)17)12(18)19-8-10-4-2-1-3-5-10/h1-5H,6-9H2 . This code provides a detailed representation of the molecule’s structure. Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 269.24 g/mol. The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.13, indicating its lipophilicity . Its water solubility is 0.638 mg/ml .科学的研究の応用

Enantioselective Synthesis

Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is a significant intermediate in the enantioselective synthesis of chiral compounds, which are crucial in the development of biologically active molecules. For example, an asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts like O-allyl-N-9-anthracenemethyl-cindexnine bromide has been explored. This process offers a pathway to synthesize chiral 3-benzylpiperidine backbones with moderate enantioselectivity, utilizing mild reaction conditions and cost-effective materials (Wang, Zhao, Xue, & Chen, 2018).

Synthesis of Protein Kinase Inhibitors

The compound also serves as an important intermediate in the synthesis of novel inhibitors targeting protein tyrosine kinases like Jak3. An efficient synthesis route starting from 4-methylpyridinium and involving steps like SN2 substitution with benzyl chloride and borohydride reduction with sodium borohydride has been proposed, highlighting its utility in medicinal chemistry and potential for industrial scale-up (Xin-zhi, 2011).

Building Blocks in Medicinal Chemistry

This compound and its derivatives play a pivotal role as building blocks in medicinal chemistry, particularly in the synthesis of functionalized difluoropiperidines. These compounds, owing to their potential therapeutic applications, are synthesized through a series of reactions starting from key intermediates like 2,2-difluoroglutaric anhydride, demonstrating the versatility and significance of such intermediates in drug development (Moens, Verniest, Schrijver, Holte, Thuring, Deroose, & Kimpe, 2012).

Fluorinated Gamma-Amino Acids Synthesis

Moreover, the synthesis strategies involving this compound have been extended to produce N-protected 3,3-difluoroisonipecotic acid, a fluorinated gamma-amino acid. This is achieved through 1,4-addition of ethyl bromodifluoroacetate to substituted acrylonitriles, followed by a series of reduction and lactamization steps, underscoring the compound's utility in creating novel building blocks for drug discovery and development (Surmont, Verniest, Thuring, Macdonald, Deroose, & de Kimpe, 2010).

Safety and Hazards

Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is associated with several hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be stored sealed in dry conditions at 2-8°C .

作用機序

Result of Action

The molecular and cellular effects of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate’s action are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, temperature, and the specific characteristics of the biological system in which the compound is present . .

特性

IUPAC Name |

benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2NO3/c14-13(15)9-16(7-6-11(13)17)12(18)19-8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYASFDYICUYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)(F)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1379573.png)

![3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride](/img/structure/B1379584.png)

![[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol](/img/structure/B1379593.png)